![molecular formula C13H29NOSi B12543562 Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- CAS No. 153108-62-4](/img/structure/B12543562.png)
Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals. The compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is often used as a protecting group in organic synthesis to protect hydroxyl groups from unwanted reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the piperidine ring to a more saturated form.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can remove the TBDMS group.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Saturated piperidine derivatives.
Substitution: Compounds with different functional groups replacing the TBDMS group.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a protecting group in organic synthesis, particularly in the synthesis of complex molecules where selective protection and deprotection of hydroxyl groups are required .
Biology: In biological research, the compound is used in the synthesis of various bioactive molecules, including potential drug candidates .
Industry: In the chemical industry, the compound is used in the production of specialty chemicals and advanced materials .
Wirkmechanismus
The mechanism of action of Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- primarily involves its role as a protecting group. The TBDMS group protects hydroxyl groups from unwanted reactions during multi-step synthesis. The protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under mild conditions using fluoride ions .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simpler analog without the TBDMS group.
Pyrrolidine: A five-membered ring analog.
Morpholine: A six-membered ring with both nitrogen and oxygen atoms.
Uniqueness: The presence of the TBDMS group in Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- makes it unique as it provides selective protection for hydroxyl groups, which is crucial in complex organic synthesis. This selective protection allows for more efficient and targeted synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
153108-62-4 |
|---|---|
Molekularformel |
C13H29NOSi |
Molekulargewicht |
243.46 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(2-piperidin-2-ylethoxy)silane |
InChI |
InChI=1S/C13H29NOSi/c1-13(2,3)16(4,5)15-11-9-12-8-6-7-10-14-12/h12,14H,6-11H2,1-5H3 |
InChI-Schlüssel |
WDABCPAUFJREBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCC1CCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


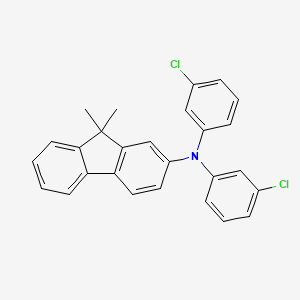
![N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide](/img/structure/B12543487.png)
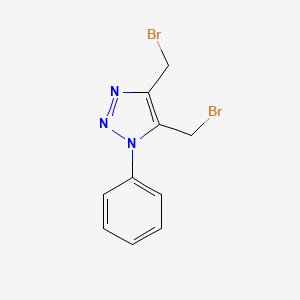
![2-[4-[(1R)-1-aminoethyl]-3-fluorophenyl]-6-fluorophenol;hydrobromide](/img/structure/B12543507.png)
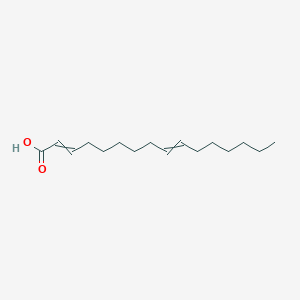
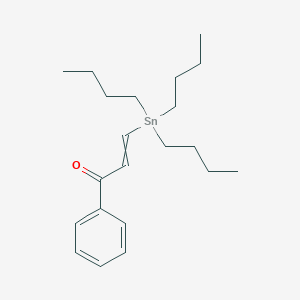
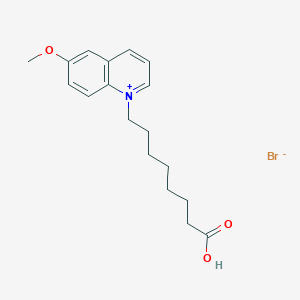

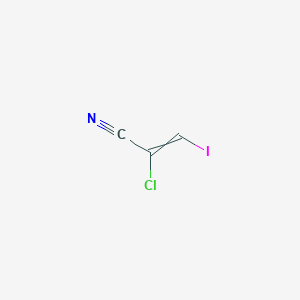
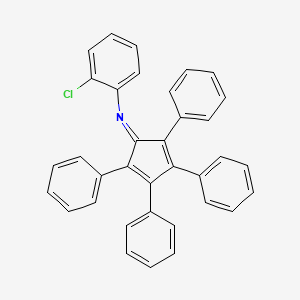
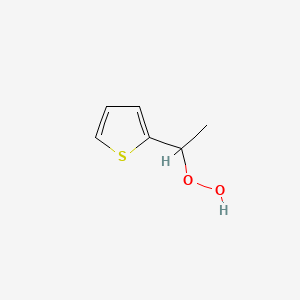
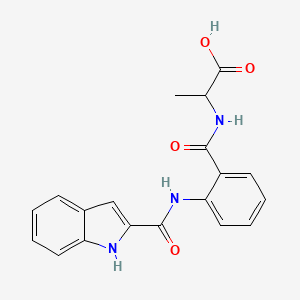
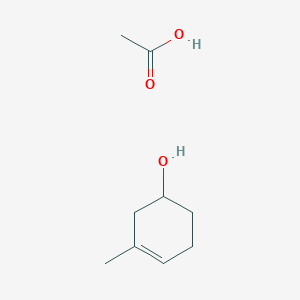
![4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide](/img/structure/B12543569.png)
